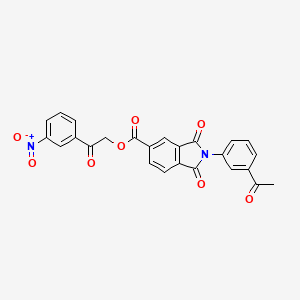![molecular formula C27H19BrFN3O2S B11625370 (2Z)-2-(4-bromobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11625370.png)
(2Z)-2-(4-bromobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2Z)-2-(4-bromobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a mouthful, but let’s break it down This compound belongs to the class of thiazolopyrimidines, which exhibit diverse biological activities
-
Chemical Structure: : The compound’s structure consists of a thiazolopyrimidine core with a substituted benzylidene group and a carboxamide moiety. The “2Z” indicates the geometry of the double bond.
-
Synonyms: : You might encounter this compound by other names, such as “Bromofluoromethylthiazolopyrimidine” or “BFP.”
準備方法
Synthetic Routes:
-
Condensation Reaction: : The compound can be synthesized via a condensation reaction between 4-bromobenzaldehyde and 2-aminothiazole, followed by cyclization with an appropriate reagent.
-
Industrial Production
- Large-scale production typically involves multistep synthesis, starting from commercially available precursors.
- Optimization of reaction conditions, solvent choice, and purification methods ensures high yields.
化学反応の分析
Reactions:
Oxidation: The carbonyl group in the compound is susceptible to oxidation.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.
Major Products:
- Oxidation: The corresponding carboxylic acid.
- Reduction: The alcohol derivative.
- Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: Researchers explore its potential as an anticancer or antimicrobial agent.
Biological Studies: Investigating its effects on cell signaling pathways.
Materials Science: Possible applications in organic electronics or sensors.
作用機序
Molecular Targets: Likely targets include enzymes or receptors involved in cell growth or inflammation.
Pathways: Further studies are needed to elucidate specific pathways.
類似化合物との比較
Uniqueness: Its thiazolopyrimidine scaffold sets it apart.
Similar Compounds: Related compounds include thiazolopyrimidines with different substituents.
特性
分子式 |
C27H19BrFN3O2S |
|---|---|
分子量 |
548.4 g/mol |
IUPAC名 |
(2Z)-2-[(4-bromophenyl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H19BrFN3O2S/c1-16-23(25(33)31-21-5-3-2-4-6-21)24(18-9-13-20(29)14-10-18)32-26(34)22(35-27(32)30-16)15-17-7-11-19(28)12-8-17/h2-15,24H,1H3,(H,31,33)/b22-15- |
InChIキー |
FFXZLVOUXUCYSW-JCMHNJIXSA-N |
異性体SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
正規SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone](/img/structure/B11625292.png)
![Ethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11625297.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11625301.png)
![(2Z)-2-(4-butoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11625306.png)
![Ethyl 5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11625307.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11625314.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11625317.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625319.png)
![13-chloro-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11625327.png)

![N-[2-methyl-4-({[4-(propan-2-yl)phenoxy]acetyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11625350.png)
![5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11625355.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}quinazolin-4-amine](/img/structure/B11625360.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625373.png)
